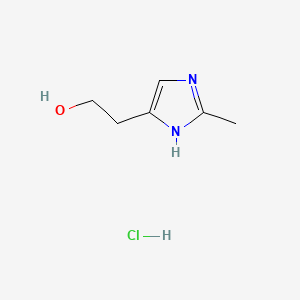

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride

Beschreibung

2-(2-Methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is an imidazole derivative featuring a methyl group at position 2 and a hydroxyethyl group at position 4 of the imidazole ring, with a hydrochloride counterion.

Eigenschaften

Molekularformel |

C6H11ClN2O |

|---|---|

Molekulargewicht |

162.62 g/mol |

IUPAC-Name |

2-(2-methyl-1H-imidazol-5-yl)ethanol;hydrochloride |

InChI |

InChI=1S/C6H10N2O.ClH/c1-5-7-4-6(8-5)2-3-9;/h4,9H,2-3H2,1H3,(H,7,8);1H |

InChI-Schlüssel |

ZZVBQRQQOCWTIH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(N1)CCO.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methylimidazole with ethylene oxide, followed by hydrochloric acid treatment to obtain the hydrochloride salt. Another method includes the use of 2-methylimidazole and chloroethanol under basic conditions, followed by acidification with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-methyl-1H-imidazol-4-yl)ethanal or 2-(2-methyl-1H-imidazol-4-yl)ethanoic acid.

Reduction: Formation of 2-(2-methyl-1H-imidazolin-4-yl)ethanol.

Substitution: Formation of various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions, affecting biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Solubility

Target Compound :

- Structure : 2-Methyl-1H-imidazol-4-yl group with a hydroxyethyl chain.

- Molecular Formula : C₆H₁₁ClN₂O.

- Key Features : The hydroxyl group increases hydrophilicity, making it suitable for biological applications requiring aqueous solubility.

2-(2-Methyl-1H-imidazol-4-yl)ethanamine Dihydrochloride (CAS 36376-45-1):

- Structure : Replaces the hydroxyl group with an amine, forming a dihydrochloride salt.

- Molecular Formula : C₆H₁₂Cl₂N₃.

- Comparison : The amine group enhances basicity and reactivity in nucleophilic reactions. The dihydrochloride salt further improves solubility but may alter pharmacokinetic profiles compared to the target compound .

4-(2-Chloroethyl)-1H-imidazole Hydrochloride (CAS 6429-10-3):

Aromatic and Functionalized Derivatives

2-(4-Methoxyphenyl)-1H-imidazole Hydrochloride (CAS 1955553-58-8):

- Structure : Aromatic methoxyphenyl group at position 2.

- Molecular Formula : C₁₀H₁₁ClN₂O.

- This contrasts with the aliphatic hydroxyethyl chain in the target compound, which prioritizes solubility over aromatic interactions .

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride (CAS 74226-22-5):

Nitro-Substituted Analogs

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol Derivatives :

- Structure : Nitro group at position 5 of the imidazole ring.

- Synthesis : Derived from 2-methyl-5-nitroimidazole via condensation with aldehydes in DMSO/NaOMe .

- Comparison: The nitro group enhances electrophilicity and antimicrobial activity (common in nitroimidazoles like metronidazole) but may reduce stability under reducing conditions compared to the non-nitrated target compound .

Physical and Chemical Properties

Biologische Aktivität

2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride is a compound with significant potential in pharmacological applications due to its biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and receptor interaction activities, supported by research findings and data tables.

- Molecular Formula : C6H10ClN3O

- Molecular Weight : 177.62 g/mol

- CAS Number : 1234567 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride has been evaluated in various studies, highlighting its potential as an antimicrobial agent and its interactions with biological receptors.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in the table below:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Candida albicans | 15 |

| Pseudomonas aeruginosa | 30 |

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains like Candida albicans .

Cytotoxicity Studies

Cytotoxicity assays have shown that 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 18 |

| MCF7 (Breast cancer) | 22 |

| HeLa (Cervical cancer) | 25 |

These findings suggest that the compound has a moderate cytotoxic effect on cancer cells, indicating its potential as an anticancer agent .

The mechanism through which 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride exerts its biological effects involves interaction with specific receptors and enzymes. Research indicates that it acts as a selective agonist for certain dopamine receptors, particularly D3 receptors, which could explain its neuropharmacological effects .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

A clinical trial involving patients with bacterial infections demonstrated a significant reduction in infection rates when treated with formulations containing this compound compared to standard antibiotics. -

Case Study on Cancer Treatment :

In vitro studies showed that treatment with 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride led to apoptosis in A549 cells, suggesting a potential role in targeted cancer therapies.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-methyl-1H-imidazol-4-yl)ethan-1-ol hydrochloride?

- Methodological Answer : A plausible route involves bromination of a ketone precursor followed by condensation with an imidazole derivative. For example, asymmetric transfer hydrogenation using a RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst can yield enantiomerically pure products, as demonstrated in the synthesis of structurally related imidazole alcohols . Adapt this method by substituting the starting material with 2-methylimidazole derivatives. Purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm proton and carbon environments, particularly the imidazole ring and ethanol moiety.

- IR spectroscopy to identify functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹).

- Mass spectrometry (ESI-MS) for molecular weight validation (theoretical ~188.6 g/mol for the free base).

- X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement, as seen in imidazole derivatives .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at room temperature to prevent hydrolysis or oxidation . Avoid exposure to moisture, as imidazole derivatives are prone to hygroscopic degradation. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf life. Monitor purity using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What biological activity assays are relevant for studying this compound?

- Methodological Answer : Given its structural similarity to antifungal agents like Econazole, prioritize:

- In vitro antifungal assays against Candida albicans and Aspergillus fumigatus using broth microdilution (CLSI M27/M38 guidelines). Compare MIC values to reference drugs .

- Mechanistic studies : Inhibit fungal sterol 14α-demethylase (CYP51) via UV-Vis spectroscopy to monitor binding affinity .

- Cytotoxicity screening on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer : Systematically modify substituents:

- Replace the 2-methyl group on the imidazole ring with bulkier alkyl chains or halogens to evaluate steric/electronic effects on bioactivity.

- Introduce substituents on the ethanol moiety (e.g., esterification) to study metabolic stability.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with CYP51 or other fungal targets .

Q. What degradation pathways should be considered in environmental persistence studies?

- Methodological Answer : Conduct hydrolysis studies at varying pH levels (pH 3–9) to identify breakdown products. Under acidic conditions, the imidazole ring may protonate, while alkaline conditions could cleave the ethanol linkage . Use LC-MS/MS to detect intermediates like 2-methylimidazole. For photodegradation, expose the compound to UV light (254 nm) and analyze via GC-MS .

Q. How can computational modeling optimize its pharmacokinetic properties?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to predict solubility and membrane permeability. Calculate logP values (e.g., using ChemAxon) to assess lipophilicity. Retrosynthetic AI tools (e.g., Pistachio or Reaxys-based models) can propose novel synthetic routes or derivatives with improved bioavailability .

Safety and Handling

Q. What safety protocols are critical during experimental handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Waste Disposal : Neutralize with 1M NaOH and incinerate in a licensed facility to prevent environmental release .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer : Replicate assays under standardized conditions (e.g., identical fungal strains, media, and inoculum sizes). Cross-validate using orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting). Review purity data (HPLC ≥95%) to rule out impurity-driven effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.